1,1-Dioxo-2,5-dihydrothiophene-3-sulfonamide
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Overview
Description
1,1-Dioxo-2,5-dihydrothiophene-3-sulfonamide is a chemical compound with a unique structure that includes a thiophene ring, which is a five-membered ring containing sulfur. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dioxo-2,5-dihydrothiophene-3-sulfonamide can be synthesized through several methods. One common approach involves the reaction of thiophene derivatives with sulfonamide reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined and subjected to optimized conditions. The process may include steps such as purification and crystallization to achieve the final product.
Chemical Reactions Analysis
Types of Reactions
1,1-Dioxo-2,5-dihydrothiophene-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it into different thiophene-based compounds.
Substitution: It can undergo substitution reactions where one or more atoms in the thiophene ring are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but often involve specific temperatures, pressures, and solvents .
Major Products Formed
Scientific Research Applications
1,1-Dioxo-2,5-dihydrothiophene-3-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers use it to investigate biological pathways and interactions involving sulfur-containing compounds.
Industry: It is utilized in the production of materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1,1-Dioxo-2,5-dihydrothiophene-3-sulfonamide involves its interaction with molecular targets in biological systems. It can inhibit specific enzymes or receptors, leading to various biological effects. The pathways involved often include sulfur metabolism and thiophene ring interactions with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,1-Dioxo-2,5-dihydrothiophene-3-sulfonamide include:
- 2,3-Dihydrothiophene-1,1-dioxide
- 3-Sulfolene
- Thiophene-2-sulfonamide
Uniqueness
What sets this compound apart is its unique combination of a thiophene ring with sulfonamide functionality, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies .
Properties
IUPAC Name |
1,1-dioxo-2,5-dihydrothiophene-3-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4S2/c5-11(8,9)4-1-2-10(6,7)3-4/h1H,2-3H2,(H2,5,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWANHAZFNXUEAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CS1(=O)=O)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.